6-Bromo-3-fluoro-2-(fluoromethyl)pyridine
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Overview
Description
6-Bromo-3-fluoro-2-(fluoromethyl)pyridine: is a fluorinated pyridine derivative with the molecular formula C6H4BrF2N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-(fluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent. The reaction conditions often involve moderate temperatures and the presence of a suitable solvent such as dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated synthesis and high-throughput screening can also optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoro-2-(fluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides and reduction to form amines.
Coupling Reactions: It is also involved in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include and .
Oxidation: Reagents such as are used.
Reduction: Catalysts like are employed.
Coupling: Boron reagents and palladium catalysts are essential for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-3-fluoro-2-(fluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the development of fluorinated analogs of biologically active molecules.
Medicine: This compound is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It finds applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-2-(fluoromethyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, making it a valuable tool in medicinal chemistry. The pathways involved often include fluorine-mediated hydrogen bonding and electrostatic interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-fluoro-2-methylpyridine
- 2-Bromo-6-fluoropyridine
- 6-Bromo-3-cyclopropyl-2-fluoropyridine
- 3-Bromo-2-fluoro-6-methylpyridine
Uniqueness
6-Bromo-3-fluoro-2-(fluoromethyl)pyridine stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H4BrF2N |
---|---|
Molecular Weight |
208.00 g/mol |
IUPAC Name |
6-bromo-3-fluoro-2-(fluoromethyl)pyridine |
InChI |
InChI=1S/C6H4BrF2N/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,3H2 |
InChI Key |
PEZAYGGHTUKZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)CF)Br |
Origin of Product |
United States |
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